
Antipyrylazo III disodium
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Overview
Description
Antipyrylazo III disodium (C₃₂H₂₈N₈O₁₀S₂·2Na; MW 792.706) is a metallochromic dye widely used to monitor divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), in physiological studies. Its structure features two antipyrylazo chromophores linked to a naphthalenedisulfonic acid backbone, enabling strong spectral shifts upon cation binding . The dye operates in the mid-range Ca²⁺ concentration window (10–1,000 μM), making it suitable for tracking rapid Ca²⁺ transients in skeletal muscle fibers . Key applications include:
- Muscle Physiology: Real-time measurement of Ca²⁺ release and reuptake in frog skeletal muscle .
- Sarcoplasmic Reticulum Studies: High-resolution monitoring of Ca²⁺ uptake kinetics in heavy sarcoplasmic reticulum preparations .
- Dual-Wavelength Spectroscopy: Improved signal-to-noise ratio in Ca²⁺ flux assays due to its distinct absorbance peaks at 720 nm (Ca²⁺-bound) and 570 nm (unbound) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antipyrylazo III disodium involves the azo coupling reaction of 4-antipyrylmethylamine with 3,6-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs under acidic conditions to facilitate the diazotization of the amine group, followed by coupling with the naphthalenedisulfonic acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Antipyrylazo III disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo groups, affecting the compound’s chromophoric properties.
Substitution: The sulfonic acid groups can participate in substitution reactions, modifying the compound’s solubility and binding properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
Scientific Research Applications
Antipyrylazo III disodium (ApIII) serves primarily as a metallochromic dye, finding extensive use as a calcium indicator in various biological and analytical chemistry applications. ApIII exhibits significant biological activity, especially in muscle physiology, where it is crucial for measuring calcium dynamics and signaling pathways.
Scientific Research Applications
Chemistry
ApIII is utilized as a metallochromic indicator for determining calcium and other divalent cations in various analytical procedures.
Biology
ApIII is employed in studies involving calcium signaling and ion transport within biological systems. It facilitates real-time monitoring of calcium transients during muscle contraction and relaxation. It is also used in optical techniques to monitor Ca²⁺ release from skinned muscle fibers. Research comparing ApIII with other metallochromic dyes, such as Arsenazo III, indicates its faster kinetics and sensitivity to changes in calcium ion concentrations.
Medicine
ApIII is applied in research concerning cardiac muscle function and calcium depletion in heart muscle.
Industry
This compound sees use in industrial processes demanding precise measurement of calcium concentrations.
Case Studies
Calcium Dynamics in Frog Skeletal Muscle
ApIII has been employed in optical techniques to monitor Ca²⁺ release from skinned muscle fibers. For example, studies have demonstrated its effectiveness in measuring Ca²⁺ release stimulated by caffeine in frog skeletal muscle fibers.
Calibration Studies
Research comparing ApIII with other metallochromic dyes, such as Arsenazo III, highlights its faster kinetics and sensitivity to changes in calcium ion concentrations.
Mechanism of Action
The mechanism of action of Antipyrylazo III disodium involves its ability to form complexes with divalent cations such as calcium. The compound undergoes a color change upon binding to these cations, which can be measured spectrophotometrically. This property makes it a valuable tool for monitoring calcium levels in various systems .
Comparison with Similar Compounds
Antipyrylazo III disodium is often compared to other metallochromic indicators, notably Arsenazo III and Tetramethylmurexide. Below is a systematic comparison based on stoichiometry, kinetics, spectral properties, and physiological utility.
Stoichiometry and Binding Kinetics
Key Findings :
- Antipyrylazo III’s faster kinetics make it superior for tracking rapid Ca²⁺ transients in muscle fibers, whereas Arsenazo III’s slower response limits temporal resolution .
- Tetramethylmurexide’s instantaneous binding allows it to lead Antipyrylazo III signals by 1–4 ms in dual-dye experiments .
Spectral Properties and Interference
Key Findings :
- Antipyrylazo III’s dichroic signal is less prone to orientation artifacts, simplifying data interpretation in muscle fiber studies .
- Arsenazo III’s redox activity limits its use in mitochondrial Ca²⁺ assays .
Physiological Utility in Muscle Fibers
Key Findings :
- Antipyrylazo III reliably tracks Ca²⁺ transients with a half-width of ~3.9 ms, closely matching fluorescent dyes like Fura-2 .
- Arsenazo III’s dual stoichiometry (CaD and CaD₂) necessitates complex calibration, reducing accuracy in dynamic systems .
Data Tables
Table 1. Comparative Spectral and Kinetic Properties
Indicator | λₘₐₓ (Ca²⁺-bound) | Binding Constant (Kd, Ca²⁺) | Kinetics (τ, Ca²⁺) |
---|---|---|---|
Antipyrylazo III | 720 nm | 10–50 μM | <1 ms |
Arsenazo III | 660 nm | 0.1–10 μM | 10–20 ms |
Tetramethylmurexide | 570 nm | ~1 mM | <1 ms |
Table 2. Performance in Muscle Fiber Studies
Critical Analysis of Contradictions and Limitations
- Arsenazo III’s Dual Stoichiometry : While useful for low [Ca²⁺], its CaD₂ formation at higher concentrations complicates kinetic modeling .
- Antipyrylazo III’s Mg²⁺ Interference : Binds Mg²⁺ with moderate affinity (Kd ~1 mM), requiring correction in Mg²⁺-rich environments .
- Tetramethylmurexide’s Limited Sensitivity: High Kd (~1 mM) restricts its use to systems with large Ca²⁺ fluxes .
Biological Activity
Antipyrylazo III disodium (ApIII) is a metallochromic dye primarily utilized as a calcium indicator in various biological and analytical chemistry applications. This compound exhibits significant biological activity, especially in the context of muscle physiology, where it plays a crucial role in measuring calcium dynamics and signaling pathways. This article provides a comprehensive overview of ApIII's biological activity, including its mechanisms, applications, and relevant research findings.
This compound is characterized by its ability to form stable complexes with calcium (Ca²⁺) and magnesium (Mg²⁺) ions. The dye undergoes a color change upon binding to these metal ions, which can be detected through spectrophotometry. This property makes it an effective tool for monitoring calcium transients in biological systems.
- Chemical Formula : C₁₁H₉N₄Na₂O₃S
- Solubility : Highly soluble in aqueous solutions due to its disodium salt form.
The mechanism of action involves the interaction of ApIII with Ca²⁺ ions, leading to a change in the dye's absorbance properties. This change is indicative of the concentration of calcium ions in the surrounding environment, allowing researchers to infer calcium dynamics within muscle fibers and other cells.
Applications in Biological Research
- Calcium Signaling Studies : ApIII is extensively used to study calcium signaling pathways in muscle physiology. It enables real-time monitoring of calcium transients during muscle contraction and relaxation.
- Optical Techniques : The dye has been employed in optical techniques to monitor Ca²⁺ release from skinned muscle fibers. For example, studies have demonstrated its effectiveness in measuring Ca²⁺ release stimulated by caffeine in frog skeletal muscle fibers .
- Comparative Studies : Research comparing ApIII with other metallochromic dyes, such as Arsenazo III, highlights its faster kinetics and sensitivity to changes in calcium ion concentrations . This distinction makes ApIII particularly valuable for experiments requiring rapid responses to calcium fluctuations.
Case Studies
- Calcium Dynamics in Frog Skeletal Muscle :
- Calibration Studies :
- Impact on Muscle Contraction :
Data Tables
Property | This compound |
---|---|
Chemical Formula | C₁₁H₉N₄Na₂O₃S |
Solubility | High |
Primary Use | Calcium indicator |
Kinetics | Rapid |
Applications | Muscle physiology studies |
Q & A
Basic Research Questions
Q. What is the molecular structure and nomenclature of Antipyrylazo III disodium, and how does it influence its function as a calcium-sensitive dye?
this compound (CAS 14918-39-9) is a sulfonated naphthalene derivative with two antipyrine (phenazone) groups linked via azo bonds. Its structure includes two sulfonic acid groups, which enhance water solubility and metal ion chelation . The molecule’s azo groups and aromatic system enable spectral shifts upon calcium binding, forming the basis for its use in spectrophotometric Ca²⁺ detection . Researchers must verify its purity via UV-Vis spectroscopy (e.g., absorbance peaks at 720–790 nm) to ensure reliable calibration .
Q. What experimental setups commonly employ this compound in calcium flux studies?
The dye is widely used in sarcoplasmic reticulum (SR) vesicle studies to monitor Ca²⁺ uptake/release. A standard protocol involves:
- Suspending SR vesicles in ATP-regenerating buffer (95 mM KCl, 20 mM MOPS, 1 mM MgATP, pH 7.0).
- Adding 250 µM Antipyrylazo III to the external solution.
- Measuring Ca²⁺ concentration via dual-wavelength spectrophotometry (720–790 nm) to minimize interference from turbidity or other ions . Researchers must control temperature (e.g., 35°C) and avoid contaminants like heavy metals, which alter dye sensitivity .
Q. How should researchers address discrepancies in calcium concentration measurements using this compound?
Common discrepancies arise from:
- Dye concentration : High concentrations (>0.4 mM) cause self-absorption artifacts, distorting free [Ca²⁺] estimates. Calibrate using low dye concentrations and validate with EGTA-Ca²⁺ buffers .
- Binding kinetics : Antipyrylazo III binds Ca²⁺ reversibly, requiring correction for binding rates in kinetic models. Use equations accounting for on/off rates (e.g., Kd≈3.25μM) .
- Interference : Mg²⁺ or pH variations affect affinity. Pre-treat samples with EDTA (for Mg²⁺) and standardize buffer pH .
Q. What are the critical storage and handling protocols for this compound?
- Store refrigerated (2–8°C) in airtight, light-protected containers to prevent photodegradation.
- Avoid electrostatic discharge during weighing (use grounded equipment).
- Prepare fresh solutions for each experiment; prolonged storage (>24 hrs) leads to hydrolysis, reducing sensitivity .
Q. How does this compound compare to other metallochromic dyes (e.g., Arsenazo III) in calcium assays?
Antipyrylazo III has higher selectivity for Ca²⁺ over Mg²⁺ (10-fold difference in Kd) compared to Arsenazo III. However, its lower molar extinction coefficient requires higher concentrations (~250 µM vs. 50 µM for Arsenazo III). Use it in low-Mg²⁺ environments to minimize competition .
Advanced Research Questions
Q. What methodologies optimize this compound’s signal-to-noise ratio in single-fiber muscle studies?
- Diffusion control : Microinject dye into fibers to achieve uniform distribution (<0.4 mM) and avoid self-quenching .
- Signal correction : Subtract baseline absorbance (e.g., at 790 nm) from Ca²⁺-sensitive wavelengths (720 nm) to isolate calcium-dependent changes .
- Kinetic modeling : Integrate binding rates into Hill equations to resolve fast Ca²⁺ transients (e.g., during muscle contraction) .
Q. How can researchers reconcile conflicting data on Antipyrylazo III’s calcium affinity across studies?
Discrepancies in reported Kd values (3–5 µM) stem from:
- Ionic strength : Higher KCl concentrations (e.g., 150 mM vs. 95 mM) reduce apparent affinity.
- Temperature : Affinity decreases at lower temperatures (e.g., 25°C vs. 35°C). Standardize buffer composition and temperature, and validate Kd via titration with Ca-EGTA buffers in each experimental setup .
Q. What advanced techniques complement this compound in studying ryanodine receptor (RyR) modulation?
- Caged Ca²⁺ photolysis : Use NP-EGTA to trigger rapid Ca²⁺ release, monitored via Antipyrylazo III in real time.
- Fluorescent RyR probes (e.g., Fluo-4) : Combine with Antipyrylazo III for simultaneous intra- and extra-vesicular Ca²⁺ measurements .
- Electrophysiology : Patch-clamp SR vesicles to correlate ion channel activity with dye-based Ca²⁺ flux data .
Q. How do EGTA-based calibration systems interact with Antipyrylazo III in quantifying Ca²⁺ release kinetics?
EGTA (1–20 mM) chelates residual Ca²⁺, slowing signal decay and prolonging transient durations. To resolve fast kinetics:
- Use low EGTA (0.1 mM) in end-pool solutions.
- Apply correction algorithms for EGTA-Ca²⁺ buffering effects on dye signals .
Q. What computational tools are recommended for modeling Antipyrylazo III-Ca²⁺ binding dynamics?
Properties
CAS No. |
1092119-83-9 |
---|---|
Molecular Formula |
C32H26N8Na2O10S2 |
Molecular Weight |
792.7 g/mol |
IUPAC Name |
disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
JJNMVMQGDVWCSQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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